molecular formula C12H17NO B14891507 (1-(p-Tolyl)pyrrolidin-3-yl)methanol

(1-(p-Tolyl)pyrrolidin-3-yl)methanol

Cat. No.: B14891507
M. Wt: 191.27 g/mol
InChI Key: WUBNNMOTQRVBFC-UHFFFAOYSA-N
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Description

(1-(p-Tolyl)pyrrolidin-3-yl)methanol is a pyrrolidine-based compound featuring a hydroxymethyl group at the 3-position of the pyrrolidine ring and a para-methyl-substituted phenyl (p-tolyl) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the p-tolyl group) and hydrogen-bonding capacity (from the hydroxyl group), making it relevant in medicinal chemistry and synthetic applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-10-2-4-12(5-3-10)13-7-6-11(8-13)9-14/h2-5,11,14H,6-9H2,1H3

InChI Key

WUBNNMOTQRVBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-pyrrolidinecarboxylic acid, 1-(4-methylphenyl)-.

    Reduction: 3-pyrrolidinemethanamine, 1-(4-methylphenyl)-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-pyrrolidinemethanol, 1-(4-methylphenyl)-, hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and 4-methylphenyl groups may play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

p-Tolyl vs. Other Aryl Substituents

  • Biological Activity : In TNF-α inhibition studies, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo, or 4-methoxy) led to reduced potency, highlighting the critical role of the methyl group’s steric and electronic profile .
  • Synthetic Utility: In quinoline synthesis, 1-(p-tolyl)ethanol derivatives demonstrated superior yields (90%) compared to ortho-substituted analogs (e.g., 1-(o-chlorophenyl)ethanol, 78–87% yield) and halogenated derivatives (e.g., p-iodophenyl, 55% yield due to dehalogenation) .

Electronic Effects

  • Electron-donating groups (e.g., p-methoxy) enhance stability in certain reactions, while electron-withdrawing groups (e.g., p-cyano, p-nitro) may lead to side reactions or incomplete transformations .

Pyrrolidine Ring Modifications

Hydroxymethyl Position and Substitution

  • This compound is commercially available at a lower price ($220/g) compared to brominated analogs like (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol ($400/g) .

Functional Group Additions

  • (1-Benzylpyrrolidine-3,3-diyl)dimethanol: The dual hydroxymethyl groups and benzyl substitution increase hydrophilicity and steric bulk, which may alter metabolic stability compared to the mono-hydroxymethyl p-tolyl derivative .

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound Name Aromatic Substituent Pyrrolidine Modification Biological Activity (TNF-α IC₅₀) Synthetic Yield (%) Price ($/g)
(1-(p-Tolyl)pyrrolidin-3-yl)methanol p-Methyl 3-Hydroxymethyl High 90 Not Reported
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoro-pyridinyl 3-Hydroxymethyl Not Reported Not Reported 220
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol 5-Bromo-3-nitro-pyridinyl 3-Hydroxymethyl Not Reported Not Reported 400
1-(p-Chlorophenyl)ethanol derivative p-Chloro N/A Low 78–87 N/A

Key Research Findings

  • SAR Insights : The p-tolyl group’s methyl moiety is essential for maintaining TNF-α inhibitory activity, as larger substituents disrupt binding .
  • Synthetic Challenges : Halogenated aryl groups (e.g., bromo, iodo) risk dehalogenation during reactions, necessitating optimized conditions .

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